molecular formula C13H9NO4S B2540548 2-(4-Nitrophenylthio)benzoic acid CAS No. 20904-30-7

2-(4-Nitrophenylthio)benzoic acid

Cat. No. B2540548
CAS RN: 20904-30-7
M. Wt: 275.28
InChI Key: URNMGYXKADUUTL-UHFFFAOYSA-N
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Description

2-(4-Nitrophenylthio)benzoic acid is a compound that is structurally related to various benzoic acid derivatives, which have been extensively studied due to their interesting chemical and physical properties, as well as their potential applications in pharmaceuticals and materials science. Although the specific compound 2-(4-Nitrophenylthio)benzoic acid is not directly mentioned in the provided papers, related compounds with nitro, benzoic acid, and thiophene moieties have been synthesized and characterized, providing insights into the possible properties and reactivity of 2-(4-Nitrophenylthio)benzoic acid.

Synthesis Analysis

The synthesis of related compounds often involves the formation of molecular salts or complexes with various metals or organic bases. For instance, molecular salts of 2-Chloro-4-nitrobenzoic acid were synthesized using a crystal engineering approach, indicating that similar methods could potentially be applied to synthesize derivatives of 2-(4-Nitrophenylthio)benzoic acid . Additionally, the synthesis of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex suggests that 2-(4-Nitrophenylthio)benzoic acid could also form complexes with metals, which could be characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction techniques. For example, the crystal structure of 2-amino-5-benzoyl-4-(2-nitrophenyl)-3-cyano-4,5-dihydrothiophene provides information on the unit cell parameters and the orientation of nitrophenyl substituents, which could be relevant for understanding the structure of 2-(4-Nitrophenylthio)benzoic acid . Similarly, the study of pi-stacked hydrogen-bonded dimers in 2-(2-nitrophenylaminocarbonyl)benzoic acid and its polymorphs provides insights into the potential supramolecular arrangements that 2-(4-Nitrophenylthio)benzoic acid might adopt .

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from studies such as the electrochemical reduction of o-nitrophenylthioacetic derivatives, which could suggest that 2-(4-Nitrophenylthio)benzoic acid may undergo similar electrochemical transformations . Additionally, the nitration of 2-benzylthiophene and the behavior of its nitro derivatives provide information on the electrophilic substitution reactions that could occur on the benzene ring of 2-(4-Nitrophenylthio)benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various techniques. For instance, the solid-state versatility of molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, including their thermal and spectroscopic properties, could be indicative of the properties that 2-(4-Nitrophenylthio)benzoic acid might exhibit . The study of syn and anti conformations in 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid and related salts also provides information on the possible conformations and hydrogen bonding patterns that could be relevant for 2-(4-Nitrophenylthio)benzoic acid .

Scientific Research Applications

Electrochemical Reduction and Electrosynthesis

  • The electrochemical reduction of derivatives of 2-(4-Nitrophenylthio)benzoic acid, such as 2-(o-nitrophenylthio)-acetic acid and its methyl ester, has been studied in different aqueous media. These studies are significant for electrosynthesis, particularly for synthesizing 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one (Sicker et al., 1995).

Sensitization of Eu(III) and Tb(III) Luminescence

  • Thiophenyl-derivatized nitrobenzoic acid ligands, related to 2-(4-Nitrophenylthio)benzoic acid, have been evaluated as potential sensitizers for Eu(III) and Tb(III) luminescence. The research includes the isolation and characterization of solution and solid-state species, contributing to the development of luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Water Purification Techniques

  • Studies on the purification of water using near-UV illuminated suspensions of TiO2 include the investigation of various solutes like benzoic acid and nitrobenzene, suggesting potential applications in environmental remediation (Matthews, 1990).

Antimicrobial Activity

  • The synthesis and characterization of metal salts of 2-(4-nitrophenylaminocarbonyl)benzoic acid, a derivative of 2-(4-Nitrophenylthio)benzoic acid, have been performed. These compounds show significant antimicrobial activity against various bacterial and fungal strains, indicating their potential use in medicinal chemistry (Muhammad et al., 2012).

Luminescent Properties in Lanthanide Complexes

  • Research into lanthanide coordination compounds using derivatives of 2-(4-Nitrophenylthio)benzoic acid explores the influence of electron-releasing and electron-withdrawing groups on photophysical properties. Such studies are valuable in material science, particularly for developing luminescent materials (Sivakumar et al., 2010).

Safety and Hazards

While specific safety and hazard information for “2-(4-Nitrophenylthio)benzoic acid” is not available, compounds with similar structures can pose risks. For example, benzoic acid can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-(4-nitrophenyl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4S/c15-13(16)11-3-1-2-4-12(11)19-10-7-5-9(6-8-10)14(17)18/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNMGYXKADUUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenylthio)benzoic acid

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